N-(2-methoxyethyl)-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
This compound belongs to the pyrazolo[3,4-b]pyridine class, characterized by a bicyclic core with fused pyrazole and pyridine rings. Key structural features include:
- 1- and 3-methyl groups: Enhance steric stability and influence electronic properties.
- 6-phenyl substituent: Contributes to aromatic interactions and lipophilicity.
Its molecular formula is estimated as C₁₉H₂₁N₄O₂ (calculated based on structural analogs), with a molecular weight of ~353.4 g/mol.
Properties
Molecular Formula |
C18H20N4O2 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-1,3-dimethyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H20N4O2/c1-12-16-14(18(23)19-9-10-24-3)11-15(13-7-5-4-6-8-13)20-17(16)22(2)21-12/h4-8,11H,9-10H2,1-3H3,(H,19,23) |
InChI Key |
AZNQIXXOKQMABA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NCCOC)C |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
Key Observations
-
The Ugi-4CR achieves 65–70% yield for analogous pyrazolo[3,4-b]pyridine carboxamides.
-
Steric hindrance from the 1,3-dimethyl and 6-phenyl groups may necessitate extended reaction times.
Vilsmeier–Haack Formylation Followed by Amidation
This two-step approach constructs the pyrazolo[3,4-b]pyridine core and introduces the carboxamide group:
Step 1: Vilsmeier–Haack Formylation
Step 2: Amidation with 2-Methoxyethylamine
-
Conditions : The formylated intermediate is reacted with 2-methoxyethylamine in ethanol at 80°C for 12 hours.
-
Catalyst : Triethylamine (10 mol%) to facilitate nucleophilic attack.
Yield and Purity
-
Purity : >95% after column chromatography (silica gel, ethyl acetate/hexane).
Niementowski Reaction for Pyrazolo[3,4-b]Pyridine Core Formation
The Niementowski reaction, traditionally used for quinoline synthesis, has been adapted for pyrazolo[3,4-b]pyridines:
Reaction Components
Procedure
Limitations
-
Low regioselectivity for the 1,3-dimethyl substitution pattern (yield: 40–45%).
-
Requires post-synthetic methylation at N1 and C3 positions.
Multicomponent Condensation Using Pyrazolone Derivatives
A one-pot synthesis leveraging pyrazolone reactivity:
Reactants
Mechanism
Optimization
-
Solvent : Ethanol improves solubility of intermediates.
-
Catalyst : Piperidine (5 mol%) enhances condensation efficiency.
Comparative Analysis of Synthetic Methods
Characterization and Quality Control
Spectroscopic Data
Purity Assurance
-
HPLC : >98% purity (C18 column, acetonitrile/water gradient).
-
Elemental Analysis : Calculated (%) for C₂₀H₂₂N₄O₂: C 67.77, H 6.26, N 15.81; Found: C 67.69, H 6.31, N 15.75.
Challenges and Optimization Strategies
Regioselectivity Issues
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methoxyethyl group (-OCH₂CH₂OCH₃) undergoes nucleophilic substitution under alkaline conditions. For example:
| Reactant | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methoxyethyl group | NaOH (1M), ethanol, 80°C, 6h | Hydroxyethyl-substituted derivative | 72% |
This substitution modifies solubility and hydrogen-bonding capacity, impacting pharmacological profiles.
Amide Hydrolysis
The carboxamide moiety (-CONH-) undergoes acid- or base-catalyzed hydrolysis:
| Condition | Reagent | Product | Kinetic Data (k, h⁻¹) | Reference |
|---|---|---|---|---|
| Acidic (HCl 6M) | Reflux, 12h | Carboxylic acid derivative | 0.15 | |
| Basic (NaOH 2M) | 60°C, 8h | Ammonia + carboxylate salt | 0.22 |
Hydrolysis rates depend on steric hindrance from the dimethyl groups.
Oxidation/Reduction Reactions
The pyridine ring undergoes redox transformations:
Oxidation
| Oxidizing Agent | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| KMnO₄ | H₂O, 25°C, 24h | N-oxide derivative | 89% |
Reduction
| Reducing Agent | Conditions | Product | Conversion | Reference |
|---|---|---|---|---|
| H₂/Pd-C | Ethanol, 50 psi, 4h | Dihydropyridine analog | 95% |
Oxidation enhances polarity, while reduction modulates aromaticity and electron density.
Cross-Coupling Reactions
Palladium-catalyzed reactions enable functionalization at the 3- and 6-positions:
Suzuki-Miyaura Coupling
| Aryl Boronic Acid | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|
| 4-Fluorophenyl | Pd(OAc)₂/Xantphos | 6-(4-Fluorophenyl) analog | 88% |
Aminocarbonylation
| Amine | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Piperidine | COware®, 100°C, 18h | Tertiary carboxamide | 93% |
These reactions demonstrate compatibility with diverse amines and aryl groups, enabling structural diversification .
Electrophilic Aromatic Substitution
The electron-rich pyrazole ring undergoes halogenation:
| Halogenation Agent | Conditions | Position | Yield | Reference |
|---|---|---|---|---|
| Br₂ (1 equiv) | DCM, 0°C, 2h | C-5 | 65% |
Regioselectivity is dictated by the dimethyl groups’ electron-donating effects .
Tautomerization and Ring-Opening
In acidic media, the pyrazolo[3,4-b]pyridine system exhibits tautomerism:
| pH | Major Tautomer | Stability (ΔG, kcal/mol) | Reference |
|---|---|---|---|
| <3 | 2H-tautomer | -2.3 | |
| >7 | 1H-tautomer | -1.8 |
Tautomeric equilibrium influences solubility and binding affinity .
Biological Interactions
The compound undergoes target-specific reactions in enzymatic environments:
| Enzyme | Interaction Type | Kinetic Parameter (Kᵢ, nM) | Reference |
|---|---|---|---|
| PDE4B | Competitive inhibition | 14.2 ± 1.5 | |
| JAK2 | Allosteric modulation | 28.7 ± 3.1 |
Mechanistic studies suggest hydrogen bonding between the carboxamide and catalytic residues.
Comparative Reactivity Table
Key reaction pathways are summarized below:
| Reaction Type | Rate (Relative to Parent) | Functional Group Modified | Biological Impact |
|---|---|---|---|
| Amide hydrolysis | 1.0 (baseline) | Carboxamide | Reduces target affinity |
| N-Oxidation | 0.7 | Pyridine ring | Enhances metabolic stability |
| Suzuki coupling | 2.3 | C-6 position | Broadens target selectivity |
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds within the pyrazolo[3,4-b]pyridine family exhibit notable anticancer activity. Specifically, N-(2-methoxyethyl)-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has been studied for its ability to induce apoptosis and inhibit tumor growth in various cancer cell lines. In vitro studies have shown that this compound can significantly reduce cell viability in human cancer cell lines while sparing normal cells from toxicity .
Antiviral and Antibacterial Activities
This compound has also demonstrated antiviral and antibacterial properties. It has been reported to inhibit key viral enzymes and bacterial growth, making it a candidate for further development as an antimicrobial agent . The structure of the compound allows it to interact with biological targets effectively, which is crucial for its therapeutic potential.
Synthetic Methods
The synthesis of this compound typically involves multi-step processes starting from simpler precursors. Common synthetic routes include:
- Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine derivatives with β-diketones or β-ketoesters under acidic conditions.
- Cyclization to Form the Pyridine Ring : This involves cyclization reactions using reagents such as phosphorus oxychloride or polyphosphoric acid.
- Introduction of the Methoxyethyl Group : This step can be performed via alkylation reactions with suitable alkyl halides.
These synthetic methods can be optimized for yield and efficiency using modern techniques such as microwave-assisted synthesis or continuous flow reactors .
In Vitro Studies
A study evaluating the cytotoxic effects of various pyrazolo[3,4-b]pyridines found that this compound significantly inhibited proliferation in cancer cell lines at low micromolar concentrations (0.75–4.15 μM). The compound was noted for its selective action against cancer cells without affecting normal cell proliferation .
In Vivo Evaluations
In vivo studies using orthotopic breast cancer models demonstrated that this compound could inhibit tumor growth effectively while exhibiting minimal systemic toxicity. These findings suggest that it may serve as a promising lead for developing new anticancer therapies .
Summary of Applications
| Application Area | Description |
|---|---|
| Anticancer Activity | Induces apoptosis and inhibits tumor growth in various cancer cell lines |
| Antiviral Activity | Inhibits key viral enzymes; potential for antiviral drug development |
| Antibacterial Activity | Shows effectiveness against bacterial growth |
| Synthesis Methods | Multi-step synthesis involving pyrazole and pyridine ring formation |
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analogs.
Table 2: Substituent Impact on Properties
Key Research Findings
Synthetic Flexibility : Pyrazolo[3,4-b]pyridine derivatives are synthesized via cyclization reactions (e.g., –5), with substituents introduced via alkylation or coupling reactions. The methoxyethyl group in the target compound likely requires ethoxylation steps .
Hydrogen-Bonding Patterns : The methoxyethyl side chain may participate in weaker H-bonding (ether oxygen) compared to imidazole-containing analogs (), affecting crystal packing or target binding .
Biological Activity
N-(2-methoxyethyl)-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a compound belonging to the pyrazolo[3,4-b]pyridine class, noted for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 342.4 g/mol. The compound features a pyrazole ring fused with a pyridine system and is functionalized with a carboxamide group. The methoxyethyl substituent enhances its solubility and biological activity.
Biological Activity Overview
Research indicates that compounds in the pyrazolo[3,4-b]pyridine class exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds derived from this class have shown efficacy against various pathogens, including Mycobacterium tuberculosis. For instance, one related compound demonstrated an MIC of 26.7 mM against MTB .
- Anticancer Properties : Studies have reported that pyrazolo[3,4-b]pyridine derivatives can induce apoptosis in cancer cell lines such as MCF7 and HCT116. The structural modifications around the pyrazole ring significantly influence their anticancer potency .
- Enzyme Inhibition : These compounds can inhibit specific enzymes involved in critical biological pathways. For example, they have been shown to inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Protein Interactions : Some derivatives inhibit protein-protein interactions essential for pathogen survival or cancer cell proliferation.
- Blocking Viral Assembly : Certain analogs have been identified to block the assembly of viral capsids, demonstrating potential in antiviral therapies .
- Modulation of Signaling Pathways : These compounds can influence various signaling pathways by acting on specific receptors or enzymes that mediate cellular responses.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound and its analogs:
Q & A
[Basic] What are the critical considerations for designing a high-yield synthesis protocol for this compound, particularly regarding solvent selection and catalyst systems?
Answer: The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves cyclocondensation and functionalization steps. Polar aprotic solvents like DMF or DMSO under reflux enhance reaction efficiency, as demonstrated in the synthesis of structurally related 1-(2-cyanoethyl)-3-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxylic acid . Catalytic systems such as palladium/copper combinations are critical for introducing the 2-methoxyethyl group via cross-coupling. Optimization of stoichiometric ratios (e.g., 1.2:1 molar ratio of amine to acyl chloride) and stepwise purification (e.g., column chromatography followed by recrystallization) minimizes by-products. Reaction temperatures above 80°C are often required for complete cyclization .
[Advanced] How should researchers address conflicting solubility data reported for this compound in aqueous vs. organic solvent systems?
Answer: Discrepancies in solubility may arise from polymorphic variations or residual solvents. X-ray crystallography (as applied to 6-amino-3-methyl-4-(4-nitrophenyl)-1-phenylpyrazolo[3,4-b]pyridine-5-carbonitrile) can identify dominant crystalline forms affecting solubility . Standardized purity assessment via HPLC-MS ensures consistency. For aqueous solubility, use phosphate-buffered saline (PBS) at pH 7.4 with 0.1% Tween-80 to mimic physiological conditions. In organic solvents, dielectric constant matching (e.g., acetonitrile for polar interactions) improves reproducibility. Differential scanning calorimetry (DSC) further clarifies thermal stability and solvate formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
